molecular formula C23H23BrN2O4 B11509473 6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

Cat. No.: B11509473
M. Wt: 471.3 g/mol
InChI Key: YZZRPTGQMAYITM-UHFFFAOYSA-N
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Description

6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a chromenone derivative, followed by the introduction of the piperazine moiety through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol. The final step involves the methoxylation of the chromenone ring to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 6-hydroxy-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one.

    Reduction: Formation of 6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-hydroxy-2H-chromen-2-one
  • 6-chloro-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one
  • 6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-ol

Uniqueness

The uniqueness of 6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23BrN2O4

Molecular Weight

471.3 g/mol

IUPAC Name

6-bromo-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one

InChI

InChI=1S/C23H23BrN2O4/c1-14-4-5-15(2)19(10-14)25-6-8-26(9-7-25)22(27)18-12-16-11-17(24)13-20(29-3)21(16)30-23(18)28/h4-5,10-13H,6-9H2,1-3H3

InChI Key

YZZRPTGQMAYITM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br

Origin of Product

United States

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